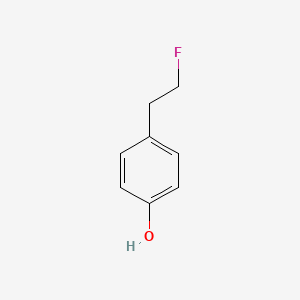

4-(2-Fluoroethyl)phenol

Description

Significance in Contemporary Chemical Science

The importance of 4-(2-Fluoroethyl)phenol in modern chemical science lies primarily in its role as a key synthetic intermediate. The incorporation of fluorine into organic molecules is a widely used strategy in drug development to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.netnih.gov The 2-fluoroethyl group, in particular, is a valuable motif in the design of novel bioactive compounds.

Research has demonstrated the utility of this compound as a precursor for various significant molecules. For instance, it is a building block in the synthesis of fluorinated amino acids, such as 4-(2-fluoroethyl)-ʟ-phenylalanine. nih.govresearchgate.net These fluorinated analogues of natural amino acids are crucial for developing therapeutic peptides and proteins with improved stability. researchgate.net

Furthermore, the phenolic hydroxyl group of this compound serves as a handle for introducing the fluoroethyl moiety into larger molecular scaffolds. This has been explored in the development of potential imaging agents for neuroinflammation. mdpi.comresearchgate.net Specifically, derivatives have been synthesized and evaluated as radioligands for positron emission tomography (PET), a powerful molecular imaging technique. mdpi.comresearchgate.net For example, structural analogs of honokiol (B1673403) containing a 4'-(2-fluoroethoxy) moiety derived from similar precursors have been synthesized to target cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. mdpi.comresearchgate.net The compound O-(2-fluoroethyl)-O-(p-nitrophenyl)methylphosphonate, which shares the fluoroethoxy group, has also been studied as a radiolabeled inhibitor of acetylcholinesterase for PET imaging. nih.gov

Historical Context of Fluoroaromatic Compounds and Phenol (B47542) Chemistry

The development of this compound is rooted in two significant areas of organic chemistry: the chemistry of fluoroaromatic compounds and the extensive chemistry of phenols.

The field of organofluorine chemistry began in the 19th century, with the first synthesis of an organofluorine compound, methyl fluoride (B91410), reported in 1835. nih.gov The synthesis of fluoroaromatic compounds followed, with early methods including diazotization reactions. nih.gov A major breakthrough was the Schiemann reaction, discovered in 1927, which provided a reliable method for introducing fluorine into an aromatic ring via the thermal decomposition of diazonium fluoroborates. nih.gov Another key development was the use of halogen exchange (halex) reactions, where a chloro- or bromo-substituent is replaced by fluorine using a fluoride salt like potassium fluoride (KF), a method first reported for arenes in 1936. nih.govfluorine1.ru The industrial production of fluoroaromatic compounds began in the 1930s, driven by the discovery of chlorofluorocarbon (CFC) refrigerants. ugr.es These foundational methods paved the way for the synthesis of a vast array of fluorinated aromatic compounds, including precursors to this compound.

Phenol chemistry has long been a cornerstone of organic synthesis, with phenols serving as versatile feedstocks for pharmaceuticals, polymers, and other fine chemicals. numberanalytics.comrsc.org Traditional methods for phenol synthesis, such as the Dow and cumene (B47948) processes, were developed for large-scale industrial production. numberanalytics.com Over the years, research has focused on developing more efficient, selective, and sustainable methods for synthesizing and functionalizing phenols. numberanalytics.commdpi.com Recent advances include the use of transition metal catalysts for phenol synthesis under milder conditions and the development of green chemistry approaches. numberanalytics.com Phenols are recognized as valuable starting materials due to the reactivity of the hydroxyl group and the electron-rich aromatic ring. ccspublishing.org.cnpku.edu.cn The ability to selectively modify phenols has made them crucial in constructing complex molecules. ccspublishing.org.cnpku.edu.cn

Structural Characteristics Relevant to Research Applications

The chemical behavior and utility of this compound are directly linked to its distinct structural features: the phenolic hydroxyl group, the aromatic ring, and the 2-fluoroethyl side chain.

The hydroxyl (-OH) group imparts weak acidity to the molecule and allows it to participate in hydrogen bonding. ontosight.aibcerp.org This group is a key site for chemical reactions, such as etherification, which is a common strategy for linking the 4-(2-fluoroethyl)phenyl moiety to other molecular fragments. This reactivity is central to its use as a building block in multi-step syntheses. mdpi.com

The aromatic benzene (B151609) ring provides a stable scaffold and influences the electronic properties of the substituents. The position of the substituents (para- to each other) dictates the regiochemistry of further reactions on the ring.

The 2-fluoroethyl group is the most significant feature for its applications in medicinal chemistry. The presence of a single fluorine atom, the most electronegative element, has profound effects. The strong carbon-fluorine (C-F) bond can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. researchgate.net Fluorine's small size means it often acts as a bioisostere of a hydrogen atom, allowing the modified molecule to retain its shape and fit into biological receptors, while its high electronegativity can alter the molecule's electronic properties, influencing its binding affinity and bioavailability. nih.gov

Below is a table summarizing key structural and physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₉FO | uni.lu |

| Molecular Weight | 140.16 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | HNNRHJYVBGELFO-UHFFFAOYSA-N | uni.lusigmaaldrich.com |

| Canonical SMILES | C1=CC(=CC=C1CCF)O | uni.lu |

| XlogP (Predicted) | 2.4 | uni.lu |

Interactive Data Table: Research Applications of this compound Precursors

The following table details research where precursors or analogs of this compound have been utilized, highlighting the compound's relevance in different synthetic contexts.

| Precursor/Analog | Research Area | Application | Key Finding | Reference |

| 4-(2-Hydroxyethyl)phenol | Synthesis of Fluorinated Amino Acids | Intermediate for producing 4-(2-fluoroethyl)-ʟ-phenylalanine. | The hydroxyl group is fluorinated using DAST (diethylaminosulfur trifluoride) to yield the final fluoroethyl compound. | nih.gov |

| 4'-Hydroxy-biphenyl precursor | Neuroinflammation Imaging | Synthesis of 4′-(2-fluoroethoxy)-2-hydroxy-5-propyl-1,1′-biphenyl ([¹⁸F]F-IV) for PET imaging. | The phenolic precursor was fluoroethylated to create a potential radioligand for targeting COX-2 in the brain. | mdpi.comresearchgate.net |

| p-Nitrophenol | Synthesis of Cholinesterase Inhibitors | Used in the synthesis of O-(2-fluoroethyl)-O-(p-nitrophenyl)methylphosphonate. | The resulting organophosphate is a potent inhibitor of cholinesterases and was developed for PET imaging studies. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluoroethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNRHJYVBGELFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCF)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849675-04-3 | |

| Record name | 4-(2-fluoroethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Fluoroethyl Phenol and Its Derivatives

Strategies for Introducing the Fluoroethyl Moiety onto Phenolic Substrates

The introduction of a fluoroethyl group onto a phenol (B47542) can be achieved through several synthetic strategies, each with distinct advantages depending on the desired final product and available starting materials.

A primary and straightforward method for synthesizing fluoroethylated phenol derivatives is through the O-alkylation of a phenolic precursor. This reaction, analogous to the Williamson ether synthesis, involves the nucleophilic attack of a phenolate (B1203915) anion on an alkyl halide. pharmaxchange.info The phenol is first deprotonated by a base to form the more nucleophilic phenolate, which then displaces a halide from a fluoroethylating agent, such as 1-bromo-2-fluoroethane, to form the desired ether. pharmaxchange.infonih.gov

Commonly employed bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). nih.govrsc.orgthieme-connect.de The choice of solvent is crucial and can influence the reaction's efficiency and selectivity (O- vs. C-alkylation). pharmaxchange.info Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are frequently used to promote O-alkylation. pharmaxchange.infonih.govrsc.org For example, the O-alkylation of various phenols with 2-chloroethanol (B45725) or similar haloalcohols has been successfully achieved using K₂CO₃ in solvents like acetonitrile (B52724), demonstrating the general applicability of this method. thieme-connect.de

| Precursor Type | Reagent | Base | Solvent | Typical Conditions | Product Type | Reference(s) |

| Phenol | 1-Bromo-2-fluoroethane | K₂CO₃ | Acetone | Heat | O-(2-fluoroethyl)phenol derivative | nih.gov |

| Phenol | 2-Haloethanol | K₂CO₃ | Acetonitrile | Room Temperature | 2-Aryloxyethanol | thieme-connect.de |

| Phenol | Alkyl Halide | NaOH | DMF/DMSO | Elevated Temperature | O-alkylated phenol | rsc.org |

| 2-Naphthol | Benzyl Bromide | Base | DMF | - | O-alkylated product | pharmaxchange.info |

This table summarizes typical conditions for the O-alkylation of phenolic substrates.

Direct fluorination presents an alternative route where the fluorine atom is introduced into a molecule that already contains the phenol and ethyl moieties. One such method involves the deoxyfluorination of a precursor alcohol. For instance, 2-(2-fluoroethyl)phenol can be synthesized by the fluorination of 2-hydroxyphenethyl alcohol using diethylaminosulfur trifluoride (DAST). nih.gov

Another advanced strategy is the direct ipso-fluorination of phenols, which replaces the hydroxyl group with a fluorine atom. organic-chemistry.org While this method typically targets the synthesis of aryl fluorides from phenols, its principles can be adapted within multi-step sequences for preparing fluorinated compounds. Modern reagents have been developed that allow for this transformation under relatively mild, operationally simple conditions, avoiding the need for anhydrous environments or harsh reagents. organic-chemistry.org Electrophilic fluorinating agents, such as F-TEDA-BF₄ (Selectfluor™), are also used for the direct fluorination of phenols, typically resulting in a mixture of ortho- and para-fluorinated products. arkat-usa.org

Complex derivatives of 4-(2-fluoroethyl)phenol often require multi-step synthetic pathways. savemyexams.comlibretexts.org These routes offer the flexibility to build molecular complexity and control regiochemistry and stereochemistry. An example is the synthesis of 2-(3-fluoropropyl)phenol, a related compound, which begins with 2-allylphenol. nih.gov The synthesis involves a four-step sequence:

Protection of the phenolic hydroxyl group using chloromethylmethyl ether (MOMCl).

Hydroboration-oxidation of the allyl group to form a primary alcohol.

Fluorination of the newly formed alcohol.

Deprotection of the MOM group to yield the final product. nih.gov

Similarly, the synthesis of other analogs may involve the catalytic hydrogenation of a biphenyl (B1667301) precursor, followed by further functional group manipulations to arrive at the target fluoroethyl phenol derivative. thieme-connect.com These multi-step approaches are essential for creating structurally diverse libraries of compounds for pharmacological evaluation. nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques

When derivatives of this compound contain stereocenters, controlling the stereochemistry becomes critical, as different enantiomers can exhibit distinct biological activities. pharmtech.com Stereoselective synthesis aims to produce a single desired stereoisomer directly. For example, the stereoselective synthesis of reboxetine (B1679249) analogs, which share structural motifs with fluoroethylated phenols, has been achieved by reacting a chiral morpholine (B109124) derivative with phenols under Mitsunobu conditions. nih.gov

Alternatively, if a synthesis produces a racemic mixture, chiral resolution techniques are employed to separate the enantiomers. nih.gov Common methods include:

Diastereomeric Salt Formation: This involves reacting a racemic acid or base with a chiral resolving agent to form diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization. pharmtech.com

Chiral Chromatography: This is a powerful analytical and preparative technique that uses a chiral stationary phase to physically separate enantiomers based on their differential interactions with the column material. pharmtech.comdiva-portal.org

Kinetic Resolution: This method uses a chiral catalyst or enzyme that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enriched enantiomer from the product. nih.gov

For some compounds, attrition-enhanced deracemization (Viedma ripening) can be used, where grinding a solid conglomerate under racemizing conditions leads to the crystallization of a single enantiomer. pharmtech.com

Radiosynthesis of Fluorine-18 (B77423) Labeled Analogs for Positron Emission Tomography

The introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F, half-life ≈ 109.7 min) into molecules like this compound is of paramount importance for developing PET imaging agents. nih.govnih.gov The fluoroethyl group is particularly valuable as it can often replace a methoxy (B1213986) or ethoxy group in a biologically active molecule without significantly altering its pharmacological properties. nih.govrsc.org

A widely used and robust method for ¹⁸F-labeling is the two-step, or indirect, approach using an ¹⁸F-fluoroalkylating agent. rsc.org Among the most common agents are [¹⁸F]2-fluoroethyl tosylate ([¹⁸F]FETs) and [¹⁸F]2-fluoro-1-bromoethane ([¹⁸F]FEB). uni-mainz.deresearchgate.net These prosthetic groups are first synthesized and then reacted with a suitable precursor, typically containing a phenolic hydroxyl group. rsc.orgresearchgate.net

The radiosynthesis of [¹⁸F]FETs is typically achieved by the nucleophilic substitution of [¹⁸F]fluoride on ethylene-1,2-ditosylate. nih.govacs.org Similarly, [¹⁸F]FEB can be efficiently prepared from 1,2-dibromoethane (B42909) and the [¹⁸F]fluoride/Kryptofix 2.2.2/carbonate complex in acetonitrile, a method that can be easily automated. uni-mainz.denih.gov

The subsequent O-[¹⁸F]fluoroethylation of a phenolic precursor is performed under basic conditions, using bases such as NaOH or Cs₂CO₃ in polar aprotic solvents like DMF or DMSO at elevated temperatures. rsc.orgnih.gov This reaction is highly effective for labeling phenols. rsc.orgresearchgate.net For instance, a phenolic precursor was efficiently labeled using purified [¹⁸F]2-fluoroethyl brosylate, a highly reactive analog of [¹⁸F]FETs, to produce the target PET radioligand in a 21% radiochemical yield (RCY). nih.gov The use of [¹⁸F]FEB has also been demonstrated for the selective O-[¹⁸F]fluoroethylation of phenolic groups, even in the presence of other unprotected functional groups like amines. nih.govresearchgate.net

| Labeling Agent | Precursor | Typical Base | Solvent | Key Characteristics | Reference(s) |

| [¹⁸F]FETs | Ethylene-1,2-ditosylate | K₂CO₃/K₂₂₂ | Acetonitrile | High reactivity with phenols, low volatility, well-established. nih.govresearchgate.net | nih.govrsc.orgresearchgate.netacs.org |

| [¹⁸F]FEB | 1,2-Dibromoethane | K₂CO₃/K₂₂₂ | Acetonitrile | Good yields, purification can be simpler than [¹⁸F]FETs, can be volatile. uni-mainz.denih.gov | rsc.orguni-mainz.denih.govnih.gov |

| [¹⁸F]F(CH₂)₂OBs | Ethylene-1,2-dibrosylate | K₂CO₃/K₂₂₂ | Acetonitrile | Alternative to [¹⁸F]FETs, potentially higher reactivity. nih.gov | nih.gov |

This table provides a comparative overview of common [¹⁸F]fluoroethylation agents used in radiosynthesis.

Precursor Design for Optimized Radiochemical Yields

The successful radiosynthesis of ¹⁸F-labeled this compound derivatives is critically dependent on the strategic design of the starting materials, or precursors. The primary approach involves a nucleophilic substitution reaction where a phenolic precursor is reacted with an ¹⁸F-fluoroethylating agent. acs.org The phenol group is an excellent functional group for this purpose, readily undergoing O-[¹⁸F]fluoroethylation. rsc.orgrsc.org

Key factors in precursor and reaction design for maximizing radiochemical yields include:

The Leaving Group: The choice of the leaving group on the fluoroethylating agent is critical. Reagents such as 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETs), 2-[¹⁸F]fluoroethyl bromide ([¹⁸F]FEtBr), and 2-[¹⁸F]fluoroethyl brosylate have been widely used. nih.govmdpi.comnih.gov While [¹⁸F]FETs is a preferred reagent due to its high reactivity, other agents can also provide excellent results depending on the substrate and reaction conditions. rsc.orgrsc.org For instance, the use of purified no-carrier-added [¹⁸F]2-fluoroethyl brosylate for O-fluoroethylating a phenolic precursor resulted in a final radiochemical yield of 21%. nih.gov

Reaction Conditions: Optimization of reaction conditions is essential. This includes the choice of solvent, base, temperature, and precursor concentration.

Solvents: Dipolar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly preferred for nucleophilic substitutions. acs.org The yield of [¹⁸F]fluoroethylation of phenol was found to be significantly higher in tetrahydrofuran (B95107) or 1,4-dioxane (B91453) (76–79%) compared to acetonitrile (50%). rsc.org

Base: A suitable base is required to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity. Common bases include cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and various organic bases like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or tetrabutylammonium (B224687) hydroxide (N(Bu)₄OH). rsc.orghzdr.denih.gov The choice of base can be critical; for one series of D₃ receptor radioligands, N(Bu)₄OH gave the best yields (24-65%), whereas NaH produced no desired product. rsc.org

Temperature and Concentration: Reaction temperatures typically range from 80 °C to 150 °C. rsc.orgnih.gov Increasing the reaction temperature from 90 °C to 150 °C was shown to increase the RCY for the synthesis of [¹⁸F]FMISO. nih.gov Similarly, optimizing the precursor concentration is vital to ensure an efficient reaction. rsc.orgnih.gov

Protecting Groups: For more complex molecules with multiple reactive sites, the use of protecting groups may be necessary to ensure selective [¹⁸F]fluoroethylation at the phenolic position. For the synthesis of an ¹⁸F-labeled honokiol (B1673403) analog, a Boc-protecting group was used on a different part of the molecule while the phenolic hydroxyl served as the reaction site for fluoroethylation. mdpi.comresearchgate.net

Purity of Labeling Agent: The purity of the ¹⁸F-fluoroethylating agent can significantly impact yields. Purification of the agent via methods like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) before reaction with the precursor is a common strategy to remove impurities that could interfere with the reaction. rsc.orgnih.gov

The table below summarizes various precursor systems and reaction conditions that have been optimized for high radiochemical yields.

Table 1: Influence of Precursor and Reaction Conditions on Radiochemical Yield (RCY)

| Precursor/Target Compound | Labeling Agent | Base | Solvent | Temperature (°C) | RCY (decay-corrected) | Reference |

|---|---|---|---|---|---|---|

| PBB3 (Phenol Precursor) | [¹⁸F]Epifluorohydrin | NaOH | DMF | 130 | 16 ± 3.2% | nih.gov |

| Phenolic Precursor for [¹⁸F]FEOHOMADAM | [¹⁸F]Fluoroethyl brosylate | - | DMF | - | 21% | nih.gov |

| Phenol Precursor for COX-2 Inhibitor [¹⁸F]5 | [¹⁸F]FETs | Cs₂CO₃ | DMF | 110 | - | hzdr.de |

| TMP-OH (Phenol Precursor) | [¹⁸F]FEOTs | TBD | DMF | 100 | 23 ± 5% | nih.gov |

| Phenol Precursor for [¹⁸F]4 | [¹⁸F]FEtBr | Cs₂CO₃ | DMF | - | 67.5 ± 6.6% | nih.gov |

| Boc-protected Honokiol Precursor | [¹⁸F]FEB | - | - | 110 | 35% | mdpi.com |

Automation in Radiosynthesis Procedures

The short half-life of fluorine-18 (approx. 110 minutes) and the need for radiation safety necessitate that the synthesis of ¹⁸F-labeled PET tracers be rapid, reliable, and remotely controlled. nih.govresearchgate.net Automation is therefore a cornerstone of modern radiopharmaceutical production, ensuring consistent yields and adherence to Good Manufacturing Practice (GMP) standards required for clinical applications. nih.govnih.gov

Automated synthesis modules, such as the GE TracerLab™ series, Trasis AllinOne, and others, are widely used to produce this compound derivatives. hzdr.denih.gov These systems perform the multi-step synthesis, purification, and formulation of the final radiotracer with minimal manual intervention.

A typical automated two-step procedure for O-[¹⁸F]fluoroethylation involves:

Synthesis and Purification of the Labeling Agent: In the first reaction vessel, aqueous [¹⁸F]fluoride is dried, typically via azeotropic distillation with acetonitrile. It is then reacted with a suitable precursor, like ethylene-1,2-ditosylate, to form the [¹⁸F]fluoroethylating agent (e.g., [¹⁸F]FETs). This intermediate is then purified, often by passing it through a solid-phase extraction (SPE) cartridge (e.g., C18 or Alumina N), which traps impurities. rsc.orghzdr.de

Reaction with Phenolic Precursor: The purified [¹⁸F]fluoroethylating agent is transferred to a second reaction vessel containing the phenolic precursor and a base dissolved in a suitable solvent like DMF. The reaction is heated to drive the O-alkylation. hzdr.denih.govnih.gov

Final Purification and Formulation: The final product is purified using semi-preparative HPLC to separate it from unreacted precursor and other byproducts. The collected fraction is then formulated into an injectable solution. nih.govd-nb.info

Innovations in automation aim to simplify this process. For example, some methods have been developed to avoid the need for HPLC purification of the intermediate [¹⁸F]FETs, relying instead on robust SPE purification. rsc.orgrsc.org Other advancements include the development of "smart" [¹⁸F]fluoroethylation techniques that can be performed without the initial azeotropic drying of the [¹⁸F]fluoride, further streamlining the automated workflow. hzdr.de

Cassette-based synthesizers, like the Trasis AllinOne, offer significant advantages. They use pre-assembled, single-use cassettes that reduce the risk of chemical and microbial cross-contamination and ensure high reproducibility between batches and operators. nih.gov This platform has been successfully used to automate the synthesis of tracers like [¹⁸F]FP-TMP, an analog of trimethoprim (B1683648) with a fluoroethoxy group, achieving a decay-corrected yield of 22 ± 5% in about 90 minutes. nih.gov

The table below provides examples of automated radiosynthesis procedures for various derivatives containing the 4-(2-fluoroethoxy)phenyl group or similar structures synthesized via O-fluoroalkylation of phenols.

Table 2: Examples of Automated Radiosynthesis Procedures

| Target Compound | Synthesizer Module | Precursor | Key Parameters | Total Synthesis Time | RCY (decay-corrected) | Reference |

|---|---|---|---|---|---|---|

| [¹⁸F]PM-PBB3 | Automated ¹⁸F-labeling synthesizer | PBB3 (Phenol) | 130 °C for 20 min | ~65 min | 16 ± 3.2% | nih.gov |

| [¹⁸F]FMISO | Automated ¹⁸F-labeling synthesizer | 2-nitroimidazole | 150 °C for 15 min | ~55 min | 26 ± 7.5% | nih.gov |

| COX-2 Inhibitors ([¹⁸F]5, [¹⁸F]7, [¹⁸F]9) | Tracerlab FXN | Phenol precursors (4, 6, 8) | 110 °C for 10 min | - | - | hzdr.de |

| [¹⁸F]FP-TMP | Trasis AllinOne | TMP-OH (Phenol) | 100 °C for 9 min | ~90 min | 22 ± 5% | nih.gov |

| [¹⁸F]FE-TMP | Trasis AllinOne | TMP-OH (Phenol) | 100 °C for 9 min | ~90 min | 23 ± 5% | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 2 Fluoroethyl Phenol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-(2-fluoroethyl)phenol. By analyzing the chemical shifts, signal intensities, and spin-spin coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined. chemconnections.orglibretexts.org

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. docbrown.info The aromatic protons on the benzene (B151609) ring typically appear in the range of 6.5-8.0 ppm. libretexts.org Specifically, the protons ortho and meta to the hydroxyl group will exhibit characteristic splitting patterns due to coupling with adjacent protons. The hydroxyl (-OH) proton itself usually presents as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is often found between 4-7 ppm for phenols. docbrown.infolibretexts.org The ethyl side chain protons will appear as two triplets. The methylene (B1212753) group attached to the fluorine atom (–CH₂F) will be split by the adjacent methylene group and the fluorine atom, while the methylene group attached to the aromatic ring (Ar–CH₂–) will be split by the neighboring fluorinated methylene group.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the benzene ring will resonate in the aromatic region (typically 110-160 ppm). The carbon bearing the hydroxyl group will be shifted downfield, while the other aromatic carbons will show distinct shifts based on their position relative to the hydroxyl and fluoroethyl substituents. The two carbons of the ethyl side chain will also have characteristic chemical shifts, with the carbon directly bonded to the fluorine atom showing a significant downfield shift due to the electronegativity of fluorine. The coupling between the fluorine atom and the adjacent carbon atoms (¹⁹F-¹³C coupling) can further aid in structural confirmation. jeol.comjeolusa.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to OH) | 6.8 - 7.2 | 115 - 120 |

| Aromatic CH (meta to OH) | 7.0 - 7.4 | 128 - 132 |

| Aromatic C-OH | - | 150 - 155 |

| Aromatic C-CH₂CH₂F | - | 130 - 135 |

| Ar-CH₂- | 2.8 - 3.2 (triplet) | 35 - 40 |

| -CH₂F | 4.5 - 4.9 (doublet of triplets) | 80 - 85 |

| -OH | 4.0 - 7.0 (broad singlet) | - |

Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Characterization and Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. iitd.ac.in For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight of approximately 140.16 g/mol . sigmaaldrich.com The presence of a small M+1 peak, resulting from the natural abundance of the ¹³C isotope, can further support the identification. chemguide.co.ukgoogle.com

Electron ionization (EI) is a common technique that can cause fragmentation of the molecule. The fragmentation pattern of this compound would provide valuable structural clues. docbrown.info Key fragmentation pathways could include the loss of the fluoroethyl side chain, cleavage of the C-C bond within the ethyl group, and fragmentation of the aromatic ring. Common fragments might include the phenoxy cation and ions resulting from the loss of HF or CH₂F. The analysis of these fragment ions helps to confirm the presence of the fluoroethyl and phenol (B47542) moieties within the molecule.

Table 2: Expected m/z Values for Key Fragments of this compound in Mass Spectrometry

| Fragment | Structure | Expected m/z |

| Molecular Ion | [C₈H₉FO]⁺ | 140 |

| Loss of CH₂F | [C₇H₇O]⁺ | 107 |

| Loss of C₂H₄F | [C₆H₅O]⁺ | 93 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

Note: The relative abundance of these fragments can vary depending on the ionization energy and the specific mass spectrometer used.

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Quantification

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and for its quantification in various samples. epa.govnemi.gov

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. thermofisher.com In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. matec-conferences.org A flame ionization detector (FID) is commonly used for the detection of phenols. epa.gov To improve volatility and peak shape, phenols can be derivatized prior to GC analysis. researchgate.netdphen1.com The retention time of the compound under specific GC conditions is a characteristic property that can be used for identification, while the peak area is proportional to its concentration, allowing for quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. scirp.org For phenolic compounds, reversed-phase HPLC with a C18 column is frequently employed. nih.gov A mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used as the mobile phase. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the phenol chromophore absorbs UV light. scirp.orgresearchgate.net The retention time and the UV spectrum can be used for identification, and the peak area allows for accurate quantification.

The purity of a this compound sample can be determined by analyzing it with GC or HPLC and calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Advanced Vibrational Spectroscopy Applications (FTIR, UV-Vis)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide valuable information about the functional groups and electronic structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, the FTIR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. libretexts.org The C-O stretching vibration of the phenol would appear in the range of 1200-1260 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration of the fluoroethyl group would give a strong absorption band, typically in the 1000-1400 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. libretexts.org The phenolic chromophore in this compound will absorb UV light, leading to characteristic absorption maxima (λmax). researchgate.net Phenols typically exhibit two absorption bands in the UV region, one around 210-220 nm and another, weaker band around 270-280 nm. researchgate.net The exact position and intensity of these bands can be influenced by the solvent and the substituents on the aromatic ring.

Table 3: Characteristic Vibrational and Electronic Absorptions for this compound

| Spectroscopic Technique | Functional Group/Transition | Expected Absorption Range |

| FTIR | O-H stretch (phenol) | 3200-3600 cm⁻¹ (broad) |

| FTIR | Aromatic C-H stretch | 3000-3100 cm⁻¹ |

| FTIR | Aromatic C=C stretch | 1450-1600 cm⁻¹ |

| FTIR | C-O stretch (phenol) | 1200-1260 cm⁻¹ |

| FTIR | C-F stretch | 1000-1400 cm⁻¹ |

| UV-Vis | π → π* transitions | ~210-220 nm and ~270-280 nm |

Hyphenated Analytical Platforms for Complex Matrix Analysis

For the analysis of this compound in complex matrices, such as environmental or biological samples, hyphenated analytical techniques are often employed. asiapharmaceutics.infoijpsjournal.comnih.gov These techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that couples a gas chromatograph to a mass spectrometer. matec-conferences.orgnih.gov The GC separates the components of a mixture, and the MS provides mass spectra for each separated component, allowing for definitive identification and quantification. plos.org This is particularly useful for identifying and measuring trace amounts of this compound in complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.govmdpi.com This technique is highly effective for the analysis of less volatile or thermally labile compounds. nih.govspringernature.com Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used to generate ions from the separated compounds before they enter the mass analyzer. chromatographytoday.com LC-MS and its tandem version, LC-MS/MS, offer high sensitivity and specificity for the analysis of phenolic compounds in complex mixtures. nih.govmdpi.com

These hyphenated platforms provide a comprehensive approach to the analysis of this compound, enabling its separation, identification, and quantification even in challenging sample matrices. ijpsjournal.com

Role in Medicinal Chemistry and Biological Research Pre Clinical Focus

Development of Fluoroethylated Phenol-Containing Ligands for Specific Biological Targets

The 4-(2-fluoroethyl)phenol moiety is a key building block for creating ligands that interact with a variety of biological targets. Its phenolic hydroxyl group provides a convenient attachment point for fluoroethylation, a process that introduces the fluorine-18 (B77423) (¹⁸F) isotope, which is crucial for Positron Emission Tomography (PET) imaging.

The inducible cyclooxygenase-2 (COX-2) enzyme is a major target in the development of anti-inflammatory drugs. nih.govscielo.org.mx Overexpression of COX-2 is associated with inflammation and various cancers, making it a target for diagnostic imaging as well. nih.govnih.gov

Research has focused on creating structural analogs of known anti-inflammatory agents, such as honokiol (B1673403), by introducing a 4'-O-(2-fluoroethyl) moiety. researchgate.netnih.gov This modification aims to develop potent and selective COX-2 inhibitors that can be labeled with fluorine-18 for PET imaging of neuroinflammation. researchgate.netnih.gov In one study, a series of honokiol analogs were synthesized, and their anti-inflammatory activity was evaluated. The compound F-IV, which incorporates the 4'-(2-fluoroethoxy) group, was selected for radiolabeling due to its significant anti-inflammatory properties and high inhibitory potency against COX-2. nih.gov Pre-treatment with celecoxib, a known COX-2 inhibitor, significantly blocked the uptake of the radiolabeled version of this compound, [¹⁸F]F-IV, in a rat model of neuroinflammation, indicating specific binding to COX-2. nih.gov

Table 1: Anti-inflammatory and COX-2 Inhibitory Activity of a 4'-O-(2-Fluoroethyl) Honokiol Analog

| Compound | Key Structural Feature | Target | Research Finding | Source |

| F-IV | 4′-(2-fluoroethoxy)-2-hydroxy-5-propyl-1,1′-biphenyl | COX-2 | Selected for radiolabeling with ¹⁸F due to high anti-inflammatory activity and potent COX-2 inhibition. | nih.gov |

| [¹⁸F]F-IV | Radiolabeled version of F-IV | COX-2 | Showed specific binding to COX-2 in a rat model of neuroinflammation. | nih.gov |

The dopamine (B1211576) D3 receptor is a key target in the treatment of neuropsychiatric conditions and addiction. nih.gov The development of selective D3 receptor ligands is an active area of research. mdpi.com In this field, the 4-(2-fluoroethyl) group has been incorporated into benzamide (B126) structures to create potent and selective D3 receptor ligands.

In a study focused on developing potential PET radiotracers, a series of fluorine-containing benzamide analogues were synthesized. nih.gov One key modification was the introduction of a 4-(2-fluoroethyl) group on the benzamide moiety. nih.gov The resulting compound, 21b , demonstrated a significantly higher affinity for the D3 receptor (Ki = 1.1 ± 0.2 nM) compared to its non-fluoroethylated counterpart (19a , Ki = 24.9 ± 3.3 nM). nih.gov This highlights the positive impact of the 4-(2-fluoroethyl) substitution on binding affinity. These compounds were synthesized by coupling various amine precursors with 4-(2-fluoroethyl)benzoic acid. nih.gov

Table 2: Dopamine D3 Receptor Binding Affinities for Selected Benzamide Analogs

| Compound | Key Structural Moiety | D₃ Receptor Affinity (Kᵢ nM) | D₂ Receptor Affinity (Kᵢ nM) | D₃ vs. D₂ Selectivity | Source |

| 19a | 4-(2-methoxyphenyl)piperazine | 24.9 ± 3.3 | 473 ± 104 | ~19-fold | nih.gov |

| 21b | 4-(2-fluoroethyl)benzamide | 1.1 ± 0.2 | 179 ± 13 | ~163-fold | nih.gov |

Amino acid transporters are often upregulated in cancer cells to meet their high metabolic demands. mdpi.com This makes them excellent targets for tumor imaging using PET. The L-type amino acid transporter 1 (LAT1) is one such transporter that facilitates the uptake of large neutral amino acids. d-nb.infomdpi.com

A prominent example of a ligand developed for this purpose is O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET). mdpi.comnih.gov This radiotracer is created by the fluoroethylation of the phenolic hydroxyl group of tyrosine, a process that directly utilizes the this compound concept. mdpi.comrsc.org [¹⁸F]FET is a valuable tool for imaging brain tumors, as it can efficiently cross the blood-brain barrier via amino acid transporters. mdpi.com Its metabolic stability is a key feature, as it is not incorporated into proteins or readily deiodinated, unlike some other tracers. snmjournals.org The uptake of [¹⁸F]FET has been shown to be mediated by the LAT1 system. d-nb.info

Table 3: Fluoroethylated Phenol (B47542) Derivatives in Amino Acid Transporter Research

| Compound | Target Transporter | Application / Key Finding | Source |

| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | L-type amino acid transporter 1 (LAT1) | PET imaging of brain tumors due to high uptake in cancer cells and ability to cross the blood-brain barrier. | mdpi.comd-nb.infonih.gov |

| L-5-(2-[¹⁸F]fluoroethoxy)-tryptophan ([¹⁸F]FETP) | Amino Acid Transporters | A tryptophan analog developed for PET imaging, synthesized via [¹⁸F]fluoroethylation of the 5-hydroxy-L-tryptophan precursor. | rsc.org |

The versatility of using a fluoroethylated phenol moiety extends to other biological targets. The strategy of attaching a fluoroethyl group to a phenol is a common method for developing novel PET tracers for various receptors. rsc.org For example, this approach has been used to create ligands for GABAA receptors and adenosine (B11128) A2 receptors. rsc.org Fluorinated compounds have also been investigated as potential histone deacetylase (HDAC) inhibitors, where the introduction of fluorine can influence interactions within the enzyme's active site. mdpi.com Additionally, pyrazole (B372694) derivatives containing a 1-(2-fluoroethyl) group have been noted for their potential to modulate neurotransmitter receptors. smolecule.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. gardp.org For derivatives of this compound, SAR studies have provided critical insights into how molecular modifications affect biological activity.

In the context of dopamine receptor ligands, replacing a 4-dimethylamino group on a benzamide with a 4-(2-fluoroethoxy) group resulted in a compound with comparable D3 binding affinity. nih.gov However, a more direct comparison showed that incorporating a 4-(2-fluoroethyl)benzamide moiety led to a dramatic 22-fold increase in D3 receptor affinity and a significant boost in selectivity over the D2 receptor compared to an analogous compound without this feature. nih.gov This demonstrates that the 4-(2-fluoroethyl) group at this specific position is crucial for high-affinity binding.

Similarly, in the development of COX-2 inhibitors based on the honokiol scaffold, SAR studies guided the synthesis of new analogs. nih.gov The introduction of a 4′-O-(2-fluoroethyl) moiety was a key modification aimed at improving properties for neuroinflammation imaging. researchgate.netnih.gov The resulting compound, F-IV, showed high anti-inflammatory activity and potent COX-2 inhibition, validating the design strategy. nih.gov These studies underscore how the specific placement of the fluoroethylated phenol group is a determining factor in the ligand's interaction with its biological target.

Table 4: Summary of SAR Findings for this compound Derivatives

| Compound Series | Target | Key SAR Finding | Source |

| Benzamide Analogs | Dopamine D3 Receptor | Introduction of a 4-(2-fluoroethyl)benzamide moiety significantly increased D3 receptor affinity and selectivity over D2 receptors compared to non-fluoroethylated analogs. | nih.gov |

| Honokiol Analogs | Cyclooxygenase-2 (COX-2) | The 4′-O-(2-fluoroethyl) moiety was identified as a key feature for producing a potent anti-inflammatory compound suitable for radiolabeling and imaging neuroinflammation. | researchgate.netnih.gov |

Modulation of Biological Properties through Fluoroethyl Moiety Incorporation

The introduction of a fluoroethyl group onto a phenolic structure imparts several advantageous properties that are beneficial for drug design and diagnostic applications.

One of the most significant benefits is for PET imaging. The fluoroethyl group serves as a stable and convenient way to introduce the fluorine-18 isotope. rsc.org This is often done by reacting a phenol precursor with [¹⁸F]fluoroethyl tosylate. mdpi.com The longer half-life of ¹⁸F (109.8 minutes) is a major advantage over the more commonly used carbon-11 (B1219553) (20.4 minutes), allowing for more complex synthesis procedures and longer imaging times. nih.govrsc.org

Furthermore, the replacement of a methoxy (B1213986) group with a fluoroethoxy group can enhance metabolic stability. nih.gov The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage, which can lead to improved pharmacokinetic profiles. acs.org The incorporation of the fluoroethyl moiety also increases the lipophilicity of a molecule. rsc.org This can be particularly advantageous for developing drugs that need to cross the blood-brain barrier to act on targets within the central nervous system. rsc.org

In Vitro and Ex Vivo Biological Evaluation Methodologies

The evaluation of novel chemical entities is a cornerstone of preclinical drug discovery. For compounds like this compound and its derivatives, a range of in vitro and ex vivo methodologies are employed to characterize their biological activity, target engagement, and pharmacokinetic properties. These assays provide critical data on the compound's potential as a therapeutic agent or a research tool before any in vivo studies are conducted.

Enzyme immunoassays (EIAs) are a class of versatile techniques used to detect and quantify a substance, typically an antigen or antibody, in a biological sample. In the context of evaluating compounds related to this compound, EIAs are primarily used to measure the compound's effect on enzyme activity or the production of biomarkers.

A notable application involves the assessment of the anti-inflammatory activity of structural analogs of honokiol that incorporate a 4′-O-(2-fluoroethyl) moiety. mdpi.comresearchgate.net In these studies, enzyme immunoassays were employed to determine the inhibitory potency of the compounds against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. mdpi.comresearchgate.net For instance, the derivative 4′-(2-fluoroethoxy)-2-hydroxy-5-propyl-1,1′-biphenyl (F-IV) was selected for further studies, including radiolabeling, based on its high anti-inflammatory activity as confirmed by EIA. mdpi.comresearchgate.net These assays are crucial for screening libraries of compounds and identifying candidates with promising biological activity. mdpi.com The general principle of EIA involves an antibody or antigen being immobilized on a solid surface, followed by the detection of a target molecule using an enzyme-linked antibody that produces a measurable signal, such as a color change or fluorescence. nih.gov Phenolic compounds themselves can also be components of the assay's detection system; for example, 4-(imidazol-1-yl)phenol (B155665) has been used as a chemiluminescence enhancer for the horseradish peroxidase (HRP)-luminol reaction in some advanced EIA formats. nih.gov

| Compound Class | Assay Target | Purpose of Assay | Key Finding | Reference |

|---|---|---|---|---|

| Honokiol analogs with a 4′-O-(2-fluoroethyl) moiety | Cyclooxygenase-2 (COX-2) | Screening for anti-inflammatory activity | Identified potent COX-2 inhibitors, such as compound F-IV, for further development. | mdpi.comresearchgate.net |

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand for a specific receptor. These assays typically involve incubating a radiolabeled ligand with a source of receptors (e.g., cell membrane homogenates) in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand provides a measure of its binding affinity, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Derivatives containing the this compound motif or related structures have been extensively evaluated using this methodology.

Dopamine D3 Receptors: A series of compounds featuring a 4-(2-fluoroethyl)benzamide moiety were synthesized and evaluated for their affinity at human D2 and D3 dopamine receptors. nih.gov One such compound, 20b , demonstrated a high affinity for the D3 receptor, although its affinity was lower than its corresponding 4-(2-methoxyphenyl)piperazine analogue. nih.gov These studies are critical for developing selective ligands that can be used as PET radiotracers for neurological disorders. nih.gov

Sphingosine-1-Phosphate Receptor 2 (S1PR2): In the search for potent and selective S1PR2 ligands, a series of aryloxybenzene analogues were synthesized. nih.gov Among them, a compound derived from N-(2-fluoroethyl)-4-hydroxybenzamide, 28d , was evaluated using a [32P]S1P competitive binding assay and showed significant binding potency with an IC50 value of 66.7 nM. nih.gov Another compound in the series, 28e , emerged as the most potent ligand with an IC50 of 14.6 nM. nih.gov

Norepinephrine (B1679862) Transporter (NET): The incorporation of a 2-(2-fluoroethyl)phenoxy group into reboxetine (B1679249) analogs was investigated to develop PET radioligands for the norepinephrine transporter (NET). nih.gov Competition binding assays revealed that the fluoroethyl derivative (FENET, 2 ) had a Ki of 3.48 nM for NET, although this represented a decrease in affinity compared to the non-fluorinated methyl derivative. nih.gov

| Compound/Analog | Target Receptor | Binding Affinity (Ki or IC50) | Assay Type | Reference |

|---|---|---|---|---|

| Compound 20b (4-(2-fluoroethyl)benzamide derivative) | Dopamine D3 | Ki = 1.1 ± 0.2 nM | In vitro competition binding assay | nih.gov |

| Compound 28d (N-(2-fluoroethyl)-4-hydroxybenzamide derivative) | S1PR2 | IC50 = 66.7 nM | [32P]S1P competitive binding assay | nih.gov |

| FENET (2) (2-(2-fluoroethyl)phenoxy derivative) | Norepinephrine Transporter (NET) | Ki = 3.48 nM | In vitro competition binding assay | nih.gov |

Understanding how a compound enters and accumulates in cells is vital for its development as a drug or imaging agent. Cellular uptake and transport studies are performed in vitro using cultured cell lines, often employing radiolabeled versions of the compound to facilitate detection and quantification.

Amino Acid Transporters: The phenylalanine derivative, p-(2-[18F]fluoroethyl)-L-phenylalanine ([18F]FEP), was evaluated for its potential as a PET imaging agent for tumors. nih.gov Cell uptake studies in 9L glioma cells showed that [18F]FEP had higher uptake than the reference ligand O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET). nih.gov Further mechanism studies suggested that the uptake of FEP is selective for the large-neutral amino acid transporter (L-type) system, with a preference for the LAT1 subtype, which is often overexpressed in cancer cells. nih.gov

MDM2-Expressing Tumor Cells: An 18F-labeled analogue of an MDM2 inhibitor, which contains a 6-(2-fluoroethoxy) group, was assessed for its cellular uptake in MCF7 (breast cancer) and HepG2 (liver cancer) cells. mdpi.com The study revealed high uptake and specificity in these MDM2-expressing cell lines. mdpi.com Interestingly, co-incubation with the non-radiolabeled inhibitor SP-141 modulated the uptake of the radiotracer, suggesting a complex interaction with the target pathway. mdpi.com

Superoxide Detection: The cellular uptake kinetics of a radiolabeled dihydroethidium (B1670597) (DHE) analog ([18F]12), designed to detect superoxide, was measured in EMT6 cells. rsc.org The uncharged form of the molecule was shown to be cell-permeable, a critical characteristic for an intracellular probe. rsc.org

These studies provide insight into the mechanisms of transport (e.g., passive diffusion vs. carrier-mediated transport) and can help predict in vivo distribution and target accessibility. nih.govmdpi.com

| Compound | Cell Line | Key Observation | Transport Mechanism Implication | Reference |

|---|---|---|---|---|

| p-(2-[18F]fluoroethyl)-L-phenylalanine ([18F]FEP) | 9L glioma | Higher uptake than reference ligand [18F]FET. | Selective substrate for system L amino acid transporter (LAT1). | nih.gov |

| [18F]1 (6-(2-fluoroethoxy) derivative) | MCF7, HepG2 | High uptake (67.5–71.4%/mg protein) and specificity. | Uptake modulated by co-incubation with non-labeled inhibitor. | mdpi.com |

| [18F]12 (DHE analog) | EMT6 | The uncharged form is cell-permeable. | Facilitates entry into the cell to detect intracellular targets. | rsc.org |

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. Introducing fluorine into a molecule, such as in this compound, is a common medicinal chemistry strategy to enhance metabolic stability. researchgate.netresearchgate.net The high strength of the carbon-fluorine (C-F) bond makes it resistant to cleavage by metabolic enzymes. researchgate.net Furthermore, the electron-withdrawing nature of fluorine can shield adjacent positions from enzymatic attack, particularly from cytochrome P450 (CYP450) enzymes that catalyze oxidative metabolism. lablogic.com

In vitro assays for metabolic stability typically involve incubating the test compound with liver microsomes, hepatocytes, or serum, and then measuring the rate of its disappearance over time.

Enhanced Stability of Fluorinated Analogs: Studies have shown that fluorinated compounds often exhibit enhanced metabolic stability compared to their non-fluorinated counterparts. For example, research on isatin (B1672199) sulfonamides revealed that an analog containing a phenyl ether group underwent rapid degradation after 60 minutes of incubation, consistent with aromatic hydroxylation. lablogic.com In stark contrast, a related compound featuring a 2,4-difluorophenyl ether was markedly more stable and remained largely intact under the same conditions. lablogic.com This highlights the effectiveness of fluorine substitution in blocking metabolically labile sites. lablogic.com

Impact on Biological Properties: The introduction of a 2-fluoroethyl group has been noted to increase metabolic stability compared to non-fluorinated analogs. This enhanced stability is a crucial factor that can improve a compound's biological properties, including membrane permeability and receptor binding affinity, making it a more attractive candidate for drug development. The strategic placement of fluorine can prevent metabolic reactions such as O-dealkylation, which is a common metabolic pathway for methoxy substituents. researchgate.net

The assessment of metabolic stability is a key step in the lead optimization process, guiding the design of molecules with improved drug-like properties. researchgate.netresearchgate.net

Applications in Positron Emission Tomography Pet Tracer Development

Design Principles for ¹⁸F-Labeled Phenolic PET Radiotracers

The design of ¹⁸F-labeled phenolic PET radiotracers is a meticulous process guided by several key principles aimed at optimizing the tracer's performance for in vivo imaging. The primary goal is to create a molecule that can be efficiently labeled with ¹⁸F, demonstrates high affinity and selectivity for its biological target, possesses suitable pharmacokinetic properties, and maintains in vivo stability. neurosci.cnresearchgate.netacs.org

Structure-activity relationship (SAR) studies are fundamental to the design process. researchgate.netmdpi.comnih.gov These studies systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity and pharmacokinetic profile. For phenolic tracers, this can involve altering the substituents on the aromatic ring or modifying the linker between the phenolic core and the targeting moiety. For example, the presence of electron-withdrawing or electron-donating groups on the benzene (B151609) ring can influence the molecule's binding affinity and lipophilicity, which in turn affects its biodistribution and ability to cross the blood-brain barrier (BBB). mdpi.com

Key design considerations for ¹⁸F-labeled phenolic PET radiotracers include:

Target Affinity and Selectivity: The tracer must bind with high affinity to its intended biological target (e.g., receptor, enzyme, transporter) and show minimal off-target binding to avoid non-specific signals. researchgate.netvu.nl

Pharmacokinetics: The tracer should exhibit appropriate absorption, distribution, metabolism, and excretion (ADME) properties. This includes the ability to reach the target tissue in sufficient concentration while clearing from non-target tissues to provide a good signal-to-background ratio. nih.govresearchgate.net

Blood-Brain Barrier Permeability: For neuroimaging applications, the tracer must be able to cross the BBB efficiently. This is often influenced by factors such as lipophilicity, molecular weight, and the presence of specific chemical moieties.

In Vivo Stability: The tracer must remain intact in the body for a duration sufficient to allow for imaging. Metabolic degradation, particularly defluorination (the cleavage of the ¹⁸F atom from the molecule), can lead to the accumulation of radioactivity in non-target organs like bone, compromising image quality. rsc.orgnih.govnih.gov The chemical environment of the fluorine atom is a crucial factor in ensuring in vivo stability. nih.gov

Radiolabeling Feasibility: The synthesis of the ¹⁸F-labeled tracer should be efficient, reliable, and suitable for automation to allow for routine production. acs.orgnih.govnih.gov

The table below summarizes key design principles and their implications for ¹⁸F-labeled phenolic PET radiotracers.

| Design Principle | Implication |

| Choice of Fluorine Isotope | ¹⁸F is preferred due to its 109.8-minute half-life, which allows for synthesis, transport, and imaging, and its low positron energy, which results in high-resolution images. acs.orgnih.gov |

| Labeling Position | The 2-[¹⁸F]fluoroethyl group attached to the phenolic oxygen is a common and often stable labeling strategy. rsc.orgnih.gov |

| Structure-Activity Relationship (SAR) | Systematic structural modifications are performed to optimize target affinity, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com |

| Lipophilicity | Must be optimized to balance water solubility for administration with the ability to cross cell membranes and potentially the blood-brain barrier. nih.gov |

| Metabolic Stability | The C-¹⁸F bond must be stable to prevent in vivo defluorination and accumulation of [¹⁸F]fluoride in bones. rsc.orgnih.gov |

Radiopharmaceutical Chemistry and Production of 4-(2-Fluoroethyl)phenol-based Tracers

The production of this compound-based PET tracers involves the synthesis of a precursor molecule followed by its radiolabeling with fluorine-18 (B77423). The most common method for introducing the 2-[¹⁸F]fluoroethyl group onto a phenol (B47542) is through nucleophilic substitution using a suitable [¹⁸F]fluoroethylating agent. researchgate.netresearchgate.net

A widely used strategy is the O-alkylation of a phenolic precursor with an ¹⁸F-labeled 2-fluoroethyl derivative, such as [¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos) or [¹⁸F]fluoroethyl bromide. rsc.orgresearchgate.net These reagents are themselves synthesized from cyclotron-produced [¹⁸F]fluoride. The general process involves:

Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is typically produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction on [¹⁸O]H₂O. nih.gov

Synthesis of the [¹⁸F]Fluoroethylating Agent: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted. It is then reacted with a precursor like ethylene (B1197577) glycol di-tosylate or 1,2-dibromoethane (B42909) to produce [¹⁸F]FETos or [¹⁸F]fluoroethyl bromide, respectively. iaea.org

Radiolabeling of the Phenolic Precursor: The phenolic precursor, which contains the core structure of the final tracer minus the fluoroethyl group, is then reacted with the [¹⁸F]fluoroethylating agent. nih.gov This reaction is typically carried out in an organic solvent at an elevated temperature. uni-mainz.de

Purification and Formulation: The resulting ¹⁸F-labeled tracer is purified, usually by high-performance liquid chromatography (HPLC), to remove unreacted precursors and byproducts. uni-mainz.ded-nb.info The final product is then formulated in a physiologically compatible solution for injection.

Automated synthesis modules are commonly employed for the production of ¹⁸F-labeled radiopharmaceuticals. nih.govnih.gov Automation ensures reproducibility, minimizes radiation exposure to personnel, and allows for the synthesis to be performed in compliance with Good Manufacturing Practice (GMP) guidelines. nih.gov The entire process, from the end of bombardment (EOB) to the final injectable solution, is optimized for speed and efficiency to maximize the radiochemical yield (RCY) and molar activity of the final product. researchgate.net

The table below outlines a typical radiosynthesis process for a 4-(2-[¹⁸F]fluoroethyl)phenol-based tracer.

| Step | Description | Key Parameters |

| 1. [¹⁸F]Fluoride Production | Irradiation of [¹⁸O]H₂O with protons in a cyclotron. | Target material, proton beam energy. |

| 2. [¹⁸F]Fluoride Processing | Trapping on an anion exchange resin and elution. | Eluent composition (e.g., K₂CO₃/Kryptofix 2.2.2). |

| 3. Synthesis of [¹⁸F]Fluoroethylating Agent | Reaction of [¹⁸F]fluoride with a precursor (e.g., ethylene ditosylate). | Reaction temperature, time, solvent. |

| 4. Radiolabeling Reaction | Reaction of the phenolic precursor with the [¹⁸F]fluoroethylating agent. | Precursor amount, temperature, time, solvent (e.g., DMF, DMSO). researchgate.netnih.gov |

| 5. Purification | Separation of the desired tracer from impurities using HPLC. | Column type, mobile phase, flow rate. d-nb.info |

| 6. Formulation | The purified tracer is dissolved in a sterile, injectable solution. | Saline, ethanol (B145695) content. d-nb.info |

Chemical Stability and In Vivo Defluorination Research in Tracer Development

A critical aspect of developing ¹⁸F-labeled PET tracers is ensuring their stability both in vitro and, more importantly, in vivo. rsc.orgnih.gov The carbon-fluorine (C-F) bond is generally strong, but it can be susceptible to metabolic cleavage, a process known as defluorination. nih.gov When an ¹⁸F-labeled tracer undergoes defluorination in the body, free [¹⁸F]fluoride is released. This free fluoride (B91410) is then rapidly taken up by bone tissue, leading to high background signals in PET images and potentially obscuring the specific signal from the target tissue. rsc.orgnih.gov

The stability of the C-¹⁸F bond is highly dependent on its chemical environment. nih.gov For tracers containing a 2-[¹⁸F]fluoroethyl group attached to a phenol, a potential metabolic pathway involves enzymatic O-dealkylation, which could release [¹⁸F]fluoroethanol or other ¹⁸F-containing metabolites. rsc.orgmdpi.com While the 2-[¹⁸F]fluoroethyl group is generally considered more stable than other labeling moieties like the [¹⁸F]fluoromethyl group, its stability is not guaranteed and must be empirically evaluated for each new tracer. acs.orgrsc.org

Research into the metabolic stability of a new tracer involves several approaches:

In Vitro Stability Assays: The tracer is incubated with liver microsomes (which contain many of the enzymes responsible for drug metabolism) or in serum/plasma from different species (e.g., mouse, rat, human) to assess its degradation over time. rsc.orgrsc.org The percentage of the intact tracer remaining is measured at various time points using techniques like radio-HPLC or radio-TLC. mdpi.com

In Vivo Metabolite Analysis: Following administration of the tracer to animals, blood and tissue samples are collected at different times. The samples are then analyzed to identify and quantify the parent tracer and any radioactive metabolites that have been formed. mdpi.complos.org

PET Imaging: As mentioned previously, high uptake of radioactivity in the bones during a PET scan is a strong indicator of in vivo defluorination. rsc.org

Strategies to improve metabolic stability and reduce defluorination include:

Deuterium (B1214612) Substitution: Replacing hydrogen atoms with deuterium at positions adjacent to the C-¹⁸F bond can sometimes slow down enzymatic degradation due to the kinetic isotope effect. nih.govresearchgate.net

Structural Modification: Altering the chemical structure of the tracer, for example by introducing bulky groups near the radiolabel, can sterically hinder the access of metabolic enzymes. nih.gov

The table below summarizes findings from a hypothetical in vitro stability study.

| Incubation Matrix | Time (minutes) | % Intact Tracer Remaining |

| Mouse Plasma | 30 | 95% |

| 60 | 91% | |

| 120 | 85% | |

| Human Plasma | 30 | 98% |

| 60 | 96% | |

| 120 | 94% | |

| Mouse Liver Microsomes | 30 | 82% |

| 60 | 70% |

Data are hypothetical and for illustrative purposes only.

Pharmacokinetic and Pharmacodynamic Modeling in Pre-clinical Settings

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential tools in preclinical PET tracer development to quantitatively describe the tracer's behavior in the body and its interaction with the biological target. neurosci.cnresearchgate.net

Pharmacokinetic (PK) modeling uses mathematical models to describe the time course of the tracer's absorption, distribution, metabolism, and excretion (ADME). In PET, PK modeling is applied to the time-activity curves (TACs) obtained from dynamic imaging data for different regions of interest (ROIs). acs.org This analysis can provide quantitative parameters such as:

Rate Constants: Describing the rate of transfer of the tracer between different compartments (e.g., from blood to tissue, from tissue back to blood).

Volume of Distribution (Vₜ): A measure of tracer distribution in tissue at equilibrium, which is often proportional to the density of the target.

Uptake and Clearance Rates: Quantifying how quickly the tracer is taken up by and cleared from a tissue. researchgate.net

Commonly used PK models in PET include compartment models (e.g., one-tissue or two-tissue compartment models) and graphical analysis methods (e.g., Logan plot, Patlak plot). researchgate.net These models help to extract biologically meaningful parameters from the raw imaging data, allowing for a more robust assessment of target engagement and a better comparison between different tracers or conditions.

Pharmacodynamic (PD) modeling relates the concentration of the tracer at the target site to its pharmacological effect. In the context of PET, this often involves correlating the measured binding potential or volume of distribution with the physiological or pathological state being studied. For example, in a neuroinflammation model, PD analysis would aim to establish a quantitative relationship between the tracer uptake in the brain and the severity of the inflammatory response, which might be independently measured by histology or other biomarkers.

The integration of PK and PD modeling in preclinical studies provides a comprehensive understanding of a new tracer's in vivo properties. This quantitative framework is crucial for:

Optimizing Imaging Protocols: Determining the optimal time window for imaging after tracer injection to achieve the best target-to-background ratio.

Dose-Finding Studies: Although less common for tracers administered in microdoses, it can be relevant for therapeutic radiopharmaceuticals.

Translational Research: The parameters derived from preclinical PK/PD models can help predict the tracer's behavior in humans and guide the design of first-in-human clinical trials.

The table below lists key parameters derived from PK modeling of PET data.

| Parameter | Description | Relevance |

| K₁ (ml/cm³/min) | Rate constant for tracer transport from plasma to tissue. | Reflects blood flow and capillary permeability. |

| k₂ (min⁻¹) | Rate constant for tracer transport from tissue back to plasma. | Reflects tracer clearance from the tissue. |

| k₃ (min⁻¹) | Rate constant for tracer binding to the target. | Indicates the rate of specific binding. |

| k₄ (min⁻¹) | Rate constant for dissociation of the tracer from the target. | Indicates the rate of unbinding. |

| Volume of Distribution (Vₜ) | Ratio of tracer concentration in tissue to that in plasma at equilibrium. | Often correlates with target density. |

| Binding Potential (BPₙₔ) | A measure of the density of available targets relative to the tracer's affinity. | A key outcome measure for receptor imaging. |

Computational and Theoretical Studies

Reaction Mechanism Studies and Pathway PredictionSpecific studies on the reaction mechanisms and pathway predictions involving 4-(2-Fluoroethyl)phenol are not available in the searched scientific literature.

Due to the absence of specific data for "this compound" in these areas, the generation of an article with the requested detailed research findings and data tables is not feasible at this time.

Role As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Preparation of Complex Pharmaceutical Intermediates

The strategic introduction of the 4-(2-fluoroethyl)phenol moiety into bioactive molecules is a common strategy to enhance their pharmacological profiles. The fluorine atom can improve metabolic stability, binding affinity, and lipophilicity, making this building block particularly attractive for drug discovery.

One of the most significant applications of this compound derivatives is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. For instance, p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine ([¹⁸F]FEP), a PET tracer for tumor imaging, has been synthesized from precursors derived from this compound. nih.govresearchgate.net The synthesis involves a multi-step process starting from L-tyrosine, where the phenolic hydroxyl group is eventually converted to the fluoroethyl group. nih.gov

Another notable application is in the development of ligands for dopamine (B1211576) receptors. 4-(2-Fluoroethyl)benzoic acid, a derivative of this compound, has been used to prepare potent and selective D3 dopamine receptor ligands. nih.gov These compounds are of interest for the treatment of various central nervous system disorders. The synthesis typically involves the coupling of the benzoic acid derivative with an appropriate amine. nih.gov

Furthermore, this compound has been employed in the synthesis of novel anti-inflammatory agents. Honokiol (B1673403) analogs incorporating a 4'-O-(2-fluoroethyl) moiety have shown significant anti-inflammatory activities, in some cases superior to the selective COX-2 inhibitor celecoxib. mdpi.com The synthesis of these biphenyl (B1667301) structures is often achieved through a Suzuki-Miyaura cross-coupling reaction, where a derivative of this compound acts as one of the coupling partners. mdpi.com The fluoroethyl group in these analogs plays a crucial role in their biological activity.

The compound has also been utilized as a key intermediate in the synthesis of self-immolative prodrugs for gene-directed enzyme prodrug therapy (GDEPT). Model compounds with a fluoroethyl group are synthesized to study the activation mechanism of the corresponding chloroethyl-containing prodrugs by the enzyme carboxypeptidase G2.

| Intermediate/Target Molecule | Therapeutic Area/Application | Synthetic Strategy |

| p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine ([¹⁸F]FEP) | PET Imaging of Tumors | Multi-step synthesis from L-tyrosine derivatives. nih.govresearchgate.net |

| D3 Dopamine Receptor Ligands | CNS Disorders | Coupling of 4-(2-fluoroethyl)benzoic acid with amines. nih.gov |

| 4'-O-(2-Fluoroethyl) Honokiol Analogs | Anti-inflammatory | Suzuki-Miyaura cross-coupling of a this compound derivative. mdpi.com |

| Self-immolative Prodrug Models | Gene-Directed Enzyme Prodrug Therapy | Synthesis of fluoroethyl analogs to model prodrug activation. |

Construction of Novel Organic Scaffolds and Derivatives

The chemical reactivity of this compound makes it an excellent starting material for the construction of diverse and novel organic scaffolds. The phenolic hydroxyl group can be easily derivatized, and the aromatic ring can be functionalized through various organic reactions, leading to a wide range of derivatives with potential applications in medicinal chemistry and materials science.

A key reaction involving this compound derivatives is the Suzuki-Miyaura coupling. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the aromatic ring of the phenol (B47542) derivative and various boronic acids or esters. mdpi.comnih.gov This methodology has been successfully applied to synthesize biphenyl scaffolds, which are core structures in many biologically active molecules, including the aforementioned honokiol analogs. mdpi.com The ability to construct these complex scaffolds in a controlled manner is crucial for the development of new therapeutic agents.

Beyond biphenyls, derivatives of this compound can be incorporated into various heterocyclic scaffolds. For example, the phenolic oxygen can act as a nucleophile in reactions to form ether linkages with heterocyclic systems. While direct examples with this compound are not extensively documented in the provided results, the general reactivity of phenols suggests its applicability in constructing phenoxy-substituted heterocycles. These scaffolds are of significant interest in drug discovery due to their diverse biological activities. nih.govresearchgate.net

The synthesis of piperidine (B6355638) derivatives, another important heterocyclic scaffold in medicinal chemistry, can also potentially involve intermediates derived from this compound. mdpi.com The phenolic group could be used to introduce the fluoroethylphenyl moiety onto a piperidine ring system through various synthetic routes, including nucleophilic substitution or coupling reactions.

| Scaffold Type | Synthetic Method | Potential Applications |

| Biphenyl Scaffolds | Suzuki-Miyaura Coupling mdpi.commdpi.comnih.gov | Anti-inflammatory agents, various therapeutic areas. |

| Phenoxy-substituted Heterocycles | Nucleophilic Aromatic Substitution | Drug discovery, materials science. nih.govresearchgate.net |

| Piperidine Derivatives | Multi-step synthesis involving nucleophilic substitution or coupling | CNS disorders, various therapeutic areas. mdpi.com |

| Pyrazole (B372694) and Triazole Derivatives | Multi-step synthesis involving cyclization reactions | Agrochemicals, pharmaceuticals. vulcanchem.com |

Catalyst Development for Fluoroethylation Reactions

The development of efficient catalysts for fluoroalkylation reactions, including fluoroethylation, is an area of active research in organic chemistry. escholarship.orgchimia.chosti.gov These reactions are crucial for the synthesis of fluorinated molecules with applications in pharmaceuticals, agrochemicals, and materials science. While there is extensive research on catalysts for various fluorination and fluoroalkylation reactions, the specific role of this compound in catalyst development for fluoroethylation is not well-documented in the current scientific literature.

Research in this area has largely focused on the development of transition-metal catalysts, particularly those based on palladium, copper, and nickel, for the introduction of fluoroalkyl groups into organic molecules. beilstein-journals.orgacs.org These catalysts often facilitate the reaction between a fluoroalkylating agent and a substrate, such as an aryl halide or a phenol derivative.

Phenols and their derivatives can participate in these reactions as substrates. For instance, methods for the direct fluoroalkylation of phenols have been developed. acs.org However, the use of this compound itself as a ligand or a key component of a catalytic system for fluoroethylation has not been reported.